molecular formula C16H14N2O B2356440 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one CAS No. 930899-16-4

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one

Cat. No.: B2356440
CAS No.: 930899-16-4
M. Wt: 250.301
InChI Key: LPWLDPRVKGAYHE-UHFFFAOYSA-N
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Description

Overview of Phthalazinone as a Privileged Heterocyclic Scaffold in Medicinal Chemistry

Phthalazinones are nitrogen-containing heterocyclic compounds that are a subject of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.govbenthamdirect.com This versatile scaffold is a core structural feature in many biologically active compounds, making it a "privileged scaffold" in drug discovery. mdpi.comresearchgate.net The phthalazin-1(2H)-one system is a benzo-fused heterocycle with a 1,2-diazine ring. daneshyari.com This structure can exist in two tautomeric forms, the lactam and lactim forms, with the lactam structure being the predominant one. daneshyari.com

The significance of the phthalazinone nucleus lies in its ability to interact with a wide range of biological targets. researchgate.netdaneshyari.com This has led to the development of phthalazinone derivatives with a broad spectrum of therapeutic properties, including anticancer, antidiabetic, anti-inflammatory, antihistaminic, antihypertensive, and antimicrobial activities. daneshyari.comnih.gov Their wide-ranging biological effects have established phthalazinones as an attractive and important scaffold for the design and synthesis of novel drug candidates. nih.govnih.gov

Historical Trajectory and Evolution of Phthalazinone Research

Research into phthalazine (B143731) derivatives has been ongoing for many years, driven by their interesting chemical properties and significant biological activities. ekb.eglongdom.org Historically, the synthesis of the phthalazinone nucleus has been primarily achieved through cyclocondensation reactions. daneshyari.com The most common methods involve the reaction of phthalic acid derivatives, such as phthalic anhydrides or 2-acylbenzoic acids, with hydrazine (B178648) or substituted hydrazines. daneshyari.comlongdom.org

The evolution of phthalazinone research has seen a shift from the synthesis of simple derivatives to the design of more complex molecules targeting specific biological pathways. For instance, early research may have focused on the general antibacterial or anti-inflammatory properties of these compounds. osf.io However, contemporary research is often more target-based, with efforts to develop phthalazinone derivatives as potent and selective inhibitors of specific enzymes or receptors involved in disease progression. nih.govbenthamdirect.com This includes their development as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), various kinases, and phosphodiesterases. researchgate.netdaneshyari.com

Positioning of 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one within the Broader Phthalazinone Landscape

The compound this compound belongs to the class of N-substituted phthalazinones. The substituent at the N2 position is a 2,4-dimethylphenyl group. The synthesis of such 2-(substituted phenyl) phthalazin-1(2H)-ones can be achieved through methods like the one-pot reaction of phthalaldehydic acid and a substituted phenylhydrazine. researchgate.net

Within the vast landscape of phthalazinone research, derivatives are often designed to explore structure-activity relationships. The nature and position of substituents on the phthalazinone core and on any appended phenyl rings can significantly influence the compound's biological activity. While much of the published research focuses on substitutions at the 4-position of the phthalazinone ring, N-substituted derivatives like this compound are also of significant interest. longdom.orgresearchgate.net

Properties

IUPAC Name

2-(2,4-dimethylphenyl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-7-8-15(12(2)9-11)18-16(19)14-6-4-3-5-13(14)10-17-18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWLDPRVKGAYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,4 Dimethylphenyl Phthalazin 1 2h One and Its Analogues

Established Synthetic Pathways to the Phthalazinone Core Structure

The foundational synthesis of the phthalazinone ring system relies on several reliable cyclocondensation and cyclization reactions. These methods typically involve the formation of the heterocyclic ring from acyclic or other cyclic precursors.

Condensation Reactions Involving Hydrazine (B178648) Derivatives

The most common and direct approach to the phthalazinone core involves the condensation of hydrazine derivatives with various carbonyl-containing substrates. longdom.orglongdom.org Hydrazine hydrate (B1144303) and its substituted analogues are key reagents in these transformations.

Key precursors for this method include:

Phthalic Anhydrides: The reaction between phthalic anhydrides and hydrazine hydrate, often in the presence of acetic acid, is a well-established method for producing the phthalazinone skeleton. longdom.orgjocpr.com

o-Acylbenzoic Acids: These compounds, which feature both a carboxylic acid and a ketone group in an ortho relationship, readily react with hydrazines to form 2-substituted phthalazinones. The reaction proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization. bu.edu.eg

Phthalimides and Phthaloyl Chlorides: These reagents can also serve as starting materials, reacting with hydrazine derivatives to yield the phthalazinone ring system through various multi-step procedures. longdom.org

These condensation reactions are versatile and allow for the introduction of substituents on the phthalazinone ring, depending on the choice of the starting materials.

Cyclization Approaches from o-Aroylbenzoic Acids

A specific and highly effective pathway, particularly for 4-aryl substituted phthalazinones like 4-(2,4-dimethylphenyl)phthalazin-1(2H)-one, begins with the synthesis of an o-aroylbenzoic acid intermediate. ekb.eg

The typical reaction sequence is as follows:

Friedel-Crafts Aroylation: This step involves the reaction of an aromatic hydrocarbon with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. For the synthesis of the precursor to the title compound, m-xylene (B151644) is aroylated with phthalic anhydride to produce 2-(2,4-dimethylbenzoyl)benzoic acid. ekb.egresearchgate.netscinito.ai

Cyclization with Hydrazine: The resulting o-aroylbenzoic acid is then cyclized by heating with hydrazine hydrate. longdom.org This reaction directly yields the 4-aryl-substituted phthalazinone.

This two-step process is robust and provides good yields of the desired product, making it a preferred method for synthesizing this class of compounds. researchgate.net

Table 1: Synthesis of 4-Aryl-Phthalazinones from o-Aroylbenzoic Acids
Starting Aromatic HydrocarbonReagentIntermediateProductReference(s)
m-XylenePhthalic Anhydride, AlCl₃2-(2,4-dimethylbenzoyl)benzoic acid4-(2,4-Dimethylphenyl)phthalazin-1(2H)-one researchgate.net, ekb.eg
Toluene (B28343)Phthalic Anhydride, AlCl₃2-(4-methylbenzoyl)benzoic acid4-(p-Tolyl)phthalazin-1(2H)-one longdom.org
Benzene (B151609)Phthalic Anhydride, AlCl₃2-Benzoylbenzoic acid4-Phenylphthalazin-1(2H)-one researchgate.net

Utilization of Benzoxazinones as Precursors

An alternative pathway to phthalazinones involves the use of 3,1-benzoxazin-4-one derivatives as key intermediates. bu.edu.eg This method offers a different route for ring transformation and can be particularly useful for creating diverse analogues.

The synthesis proceeds in the following manner:

The o-aroylbenzoic acid, such as 2-(2,4-dimethylbenzoyl)benzoic acid, is first cyclized with a reagent like hydroxylamine (B1172632) hydrochloride to form the corresponding 2-aryl-4H-3,1-benzoxazin-4-one. ekb.egresearchgate.net

This benzoxazinone (B8607429) derivative is then treated with various nitrogen-containing nucleophiles. Reaction with hydrazine hydrate, for instance, cleaves the oxazinone ring and subsequently forms the more stable phthalazinone ring system. longdom.orglongdom.org

This strategy has been successfully employed for the preparation of 4-(2,4-dimethylphenyl)-2H-phthalazinone and its derivatives by reacting the intermediate benzoxazinone with reagents like hydrazine monohydrate or thiosemicarbazide. ekb.egresearchgate.net

Advanced Synthetic Strategies for Substituted Phthalazinones, including 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one

Beyond the construction of the core structure, significant research has focused on developing advanced strategies for the functionalization and diversification of the phthalazinone scaffold. These methods allow for the precise introduction of various chemical moieties to modulate the compound's properties.

N-Alkylation and Diverse Functionalization Strategies

The nitrogen atom at the 2-position (N-2) of the phthalazinone ring is a common site for introducing substituents, a process known as N-alkylation. This modification is crucial for expanding the chemical diversity and exploring the structure-activity relationships of these compounds.

Classical N-Alkylation: This is typically achieved by reacting the N-H of the phthalazinone with an alkyl halide, such as ethyl bromoacetate (B1195939) or 1,2-dibromoethane, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent. researchgate.netnih.gov This reaction proceeds via an Sₙ2 mechanism. ekb.eg The resulting ester or halide can then be further modified, for example, by reaction with hydrazine hydrate to form a hydrazide, which serves as a versatile intermediate for creating more complex molecules. researchgate.netnih.gov

Table 2: Examples of N-Alkylation Reactions on Phthalazinones
Phthalazinone SubstrateAlkylating AgentBase / ConditionsProductReference(s)
4-(2,4-Dimethylphenyl)-2H-phthalazinoneEthyl bromoacetateK₂CO₃ / AcetoneEthyl 2-(4-(2,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetate researchgate.net, ekb.eg
4-Benzylphthalazin-1(2H)-oneEthyl acrylateN/AEthyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate nih.gov
4-Methylphthalazin-1(2H)-one1,2-DibromoethaneK₂CO₃ / DMF2-(2-Bromoethyl)-4-methylphthalazin-1(2H)-one nih.gov

Modern Functionalization: More advanced techniques involve transition-metal-catalyzed C-H functionalization. These methods allow for direct modification of the aryl rings of the phthalazinone scaffold, offering novel ways to introduce substituents without pre-functionalized starting materials.

Molecular Hybridization Techniques in Phthalazinone Synthesis

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (bioactive moieties) into a single molecule. nih.gov This approach aims to create new chemical entities with potentially improved affinity, efficacy, or a dual mechanism of action. The phthalazinone scaffold is a popular core for creating such hybrid molecules.

Examples of this strategy include:

Phthalazinone-Dithiocarbamate Hybrids: These molecules are synthesized by functionalizing aminoalkyl phthalazinone derivatives in a one-pot reaction with carbon disulfide and various benzyl (B1604629) or propargyl bromides. nih.gov

Pyran-Linked Phthalazinone-Pyrazole Hybrids: These are constructed using a multicomponent reaction strategy, combining a functionalized phthalazinone, a pyrazole-carbaldehyde, and an active methylene (B1212753) compound like malononitrile. nih.gov

Phthalazinone-Imidazoline Hybrids: Novel hybrid compounds have been synthesized that incorporate both the phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores. mdpi.com

These advanced techniques demonstrate the versatility of the phthalazinone nucleus as a building block for creating complex and diverse chemical structures for various research applications.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a contemporary and efficient technique in organic synthesis, offering significant advantages for the preparation of heterocyclic compounds like phthalazinones. tandfonline.com This method accelerates reaction rates, leading to substantially reduced reaction times and improved synthetic efficiency. tandfonline.com The ability to precisely control reaction parameters such as temperature can result in enhanced yields and higher purity of the final products. tandfonline.com

The application of microwave irradiation provides a greener alternative to conventional heating methods, often requiring lower energy consumption. tandfonline.comresearchgate.net Multiple studies have documented the successful synthesis of phthalazine (B143731) derivatives utilizing microwave irradiation, consistently achieving high yields. researchgate.net This green synthesis protocol is noted for its advantages, including the significant reduction in reaction time and an increase in product yield. researchgate.netresearchgate.net

A comparison between conventional and microwave-assisted methods for the synthesis of various phthalazine derivatives consistently demonstrates the superiority of the latter in terms of both reaction time and yield. tandfonline.comtandfonline.com For instance, reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes using microwave heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Phthalazinone Derivatives

Compound Conventional Method (Time, h) Conventional Method (Yield, %) Microwave Method (Time, min) Microwave Method (Yield, %) Reference
Phthalazinone Derivative A 8 70 10 92 tandfonline.com
Phthalazinone Derivative B 10 65 15 88 tandfonline.com

Note: Data is illustrative based on typical findings in the cited literature for analogous phthalazinone derivatives.

The mechanism under microwave conditions can also influence product stability. Studies have shown that microwave-plasma reaction conditions can favor the formation of more thermodynamically stable isomers, such as phthalazin-1-ol over its phthalazin-1(2H)-one tautomer, due to factors like aromaticity and stronger intermolecular hydrogen bonding. nih.gov This highlights the transformative potential of microwave technology not just in accelerating reactions but also in controlling product outcomes.

Exploration of Acetohydrazide Scaffolds for Novel Heterocycle Construction

The 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide scaffold is a versatile and crucial intermediate in the synthesis of a wide array of novel heterocyclic compounds. fayoum.edu.egekb.eg This is particularly true for derivatives of this compound. The synthesis of this key intermediate, 2-(4-(2,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide, begins with the N-alkylation of the parent 4-(2,4-dimethylphenyl)-2H-phthalazin-1(2H)-one using ethyl bromoacetate. ekb.egresearchgate.net The resulting ester is then treated with hydrazine monohydrate to yield the desired acetohydrazide derivative. ekb.egresearchgate.net

This acetohydrazide derivative serves as a building block for constructing more complex molecular architectures. Its terminal amino group and adjacent carbonyl group are reactive sites for cyclization reactions with various electrophiles. jst.go.jpnih.gov For example, the reaction of the acetohydrazide scaffold with different aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) leads to the formation of 1,3,4-oxadiazole (B1194373) rings attached to the phthalazinone core. ekb.egresearchgate.net

Furthermore, these acetohydrazide derivatives can react with various carbon electrophiles, such as diones, acid chlorides, and β-ketoesters, to yield a range of interesting heterocyclic systems. jst.go.jpsemanticscholar.org Reactions with acetylacetone (B45752) and ethyl acetoacetate, for instance, afford pyrazole (B372694) derivatives. fayoum.edu.egjst.go.jp The versatility of the acetohydrazide scaffold allows for the systematic construction of diverse chemical libraries based on the core phthalazinone structure.

Table 2: Synthesis of Heterocycles from 2-(4-(2,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide

Reactant Resulting Heterocycle Reaction Conditions Reference
2-Naphthyl acetic acid 1,3,4-Oxadiazole derivative POCl₃, reflux ekb.egresearchgate.net
2-Naphthoxyacetic acid 1,3,4-Oxadiazole derivative POCl₃, reflux ekb.egresearchgate.net
Acetylacetone Pyrazole derivative Reflux in dioxane fayoum.edu.eg
Ethyl acetoacetate Pyrazolone derivative Reflux in dioxane fayoum.edu.eg

Optimization of Reaction Conditions and Yields in Phthalazinone Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of phthalazinone derivatives, including this compound. Key parameters that are often manipulated include the choice of catalyst, solvent, reaction time, and temperature.

One-pot synthesis methodologies are often preferred for their operational simplicity and efficiency. For the synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones, a one-pot, water-mediated method has been described using phthalaldehydic acid and a substituted phenyl hydrazine. researchgate.net The use of a simple, inexpensive catalyst like oxalic acid in water represents an eco-friendly and efficient route, offering advantages such as short reaction times, easy work-up procedures, and good yields. researchgate.net

In other synthetic strategies, such as multi-step domino reactions, careful optimization of each step is crucial. For instance, in a light-driven, catalyst-free synthesis of phthalazines from o-methyl benzophenones, the concentration of reagents was found to be a critical factor. researchgate.net Performing the reaction in a more diluted solution led to a shorter reaction time with minimal loss of yield, whereas a more concentrated solution resulted in a significantly lower yield. researchgate.net The reaction atmosphere also plays a role; conducting the reaction in degassed toluene using freeze-pump-thaw cycles improved the yield by preventing the trapping of photogenerated intermediates by dissolved oxygen. researchgate.net

Table 3: Optimization of Reaction Parameters in Phthalazine Synthesis

Parameter Varied Conditions Outcome Reference
Concentration Concentrated vs. Diluted Diluted solution gave shorter reaction time and higher yield. researchgate.net
Atmosphere Aerated vs. Degassed Toluene Degassed solvent improved yield from 51% to 59%. researchgate.net
Reagent Amount 5 equiv. vs. 6 equiv. of di-tert-butyl azodicarboxylate 5 equivalents gave a higher yield (54%) than 6 equivalents (46%). researchgate.net

| Catalyst | Oxalic acid in water | Provided good yields with a simple, eco-friendly work-up. | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies for 2 2,4 Dimethylphenyl Phthalazin 1 2h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one, both Proton (¹H) and Carbon-13 (¹³C) NMR would provide detailed information about its molecular framework.

Application of Proton NMR Spectroscopy

In the ¹H NMR spectrum of this compound, one would anticipate a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region would be expected to be complex, showing signals for the protons of the phthalazinone ring system and the 2,4-dimethylphenyl substituent.

The protons on the phthalazinone core would likely appear as multiplets in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic system and the adjacent carbonyl and azo functionalities. The proton at position 8 of the phthalazinone ring is often the most deshielded due to the anisotropic effect of the carbonyl group.

The protons of the 2,4-dimethylphenyl group would also resonate in the aromatic region, likely between δ 7.0 and 7.5 ppm. The two methyl groups would appear as sharp singlet signals in the upfield region, typically around δ 2.1-2.5 ppm. The exact chemical shifts would be influenced by the steric and electronic effects of the substitution pattern.

Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
Phthalazinone Aromatic-H7.5 - 8.5m
2,4-Dimethylphenyl Aromatic-H7.0 - 7.5m
Methyl-H (C2' or C4')~2.3s
Methyl-H (C2' or C4')~2.1s

This is a predictive table. Actual experimental values may vary.

Application of Carbon-13 NMR Spectroscopy

The ¹³C NMR spectrum of this compound would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would be expected to show distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the phthalazinone ring would be the most downfield signal, typically appearing in the range of δ 160-165 ppm. The aromatic carbons would resonate in the region of δ 120-150 ppm. The specific chemical shifts would depend on the electronic environment of each carbon atom. The carbons of the 2,4-dimethylphenyl ring would also appear in this region.

The two methyl carbons would be observed in the upfield region of the spectrum, typically between δ 15 and 25 ppm.

Expected ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O160 - 165
Aromatic C120 - 150
Methyl C15 - 25

This is a predictive table. Actual experimental values may vary.

Mass Spectrometry for Molecular Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₆H₁₄N₂O.

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways for phthalazinone derivatives often involve the cleavage of the N-N bond and the loss of small neutral molecules. Expected fragments for this compound could include ions corresponding to the 2,4-dimethylphenyl cation and the phthalazinone core.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups.

A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the cyclic amide (lactam) in the phthalazinone ring. The aromatic C=C stretching vibrations would likely appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Amide)1650 - 1680
C=C (Aromatic)1450 - 1600
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 2960

This is a predictive table. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

The analysis would reveal the planarity of the phthalazinone ring system and the dihedral angle between the phthalazinone and the 2,4-dimethylphenyl rings. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to verify the empirical and molecular formula of a synthesized compound. For this compound, with a molecular formula of C₁₆H₁₄N₂O, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0116192.1676.78%
HydrogenH1.0081414.1125.64%
NitrogenN14.01228.0211.20%
OxygenO16.00116.006.40%
Total 250.292 100.00%

Experimental results from elemental analysis should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the purity and elemental composition of the compound.

Biological Activities and Pharmacological Applications of 2 2,4 Dimethylphenyl Phthalazin 1 2h One Derivatives

Anticancer and Antiproliferative Activities of Phthalazinone Analogues

The phthalazinone scaffold is a key structural feature in numerous compounds developed for cancer therapy. nih.gov Its versatility allows for substitutions at various positions, leading to a diverse range of biological activities. The anticancer properties of these analogues are often attributed to their ability to interfere with specific cellular pathways crucial for cancer cell survival and proliferation.

Several 4-substituted phthalazinones have been identified as potent inhibitors of Poly(ADP-ribose)polymerase (PARP), a family of enzymes critical for DNA repair. nih.gov One of the most notable examples is Olaparib, a PARP inhibitor approved for the treatment of certain types of cancers. researchgate.net The phthalazinone moiety is a crucial pharmacophore in such inhibitors.

Phthalazinone-based PARP inhibitors function as catalytic inhibitors of PARP-1. PARP-1 is an enzyme that plays a vital role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP-1 is inhibited, these SSBs are not efficiently repaired and can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.

In normal cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, which are essential for HR, the repair of these DSBs is compromised. This leads to a phenomenon known as "synthetic lethality," where the combination of PARP inhibition and a defect in the HR pathway results in the selective death of cancer cells, while normal cells, with their intact HR pathway, are largely unaffected.

Recent studies have also revealed that some phthalazinone-based PARP inhibitors not only block the catalytic activity of PARP-1 but also "trap" the enzyme on the DNA at the site of the break. This PARP-DNA complex is highly cytotoxic and is considered a key mechanism contributing to the efficacy of these inhibitors. A novel phthalazin-1(2H)-one derivative, YCH1899, has demonstrated the ability to overcome resistance to prior PARP inhibitors, suggesting the potential for developing new generations of these drugs. nih.gov

The concept of synthetic lethality has been a major breakthrough in cancer therapy, and phthalazinone-based PARP inhibitors have been at the forefront of this approach. Preclinical studies have demonstrated the efficacy of these inhibitors in various cancer models with defects in DNA repair pathways.

Clinically, PARP inhibitors like Olaparib, which contains the phthalazinone scaffold, have been approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA1/2 mutations. Ongoing research is exploring the use of these inhibitors in other cancers with different DNA repair deficiencies and in combination with other anticancer agents. The development of new phthalazinone derivatives continues to be an active area of research, with the aim of improving potency, selectivity, and overcoming resistance mechanisms. nih.gov

Table 1: Examples of Phthalazinone-Based PARP-1 Inhibitors and their Activities

CompoundTargetMechanism of ActionClinical Significance (if applicable)
OlaparibPARP-1/2Catalytic inhibition and PARP trappingApproved for BRCA-mutated cancers
TalazoparibPARP-1/2Potent PARP trappingApproved for BRCA-mutated breast cancer
YCH1899PARP-1Overcomes resistance to other PARP inhibitorsPreclinical development

The Aurora kinases (Aurora-A, Aurora-B, and Aurora-C) are a family of serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Phthalazinone derivatives have emerged as promising inhibitors of these kinases. nih.gov

Researchers have synthesized and evaluated various 2,4-disubstituted phthalazinones for their inhibitory activity against Aurora kinases. nih.gov For instance, certain pyrazole-phthalazinone hybrids have been identified as potent and selective inhibitors of Aurora-A kinase. researchgate.net The phthalazinone core serves as a scaffold to which different substituents can be attached to modulate the inhibitory activity and selectivity towards different Aurora kinase isoforms.

Structure-activity relationship (SAR) studies have shown that modifications at the N-2 and C-4 positions of the phthalazinone ring are critical for potent Aurora kinase inhibition. For example, a series of 2,4-disubstituted phthalazinones were synthesized, and compound 12c (N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide) was found to be a potent inhibitor of both Aurora-A and Aurora-B kinases with IC50 values of 118 nM and 80 nM, respectively. nih.gov

Inhibition of Aurora kinases by phthalazinone derivatives leads to significant disruptions in the mitotic process, ultimately resulting in the inhibition of tumor cell proliferation and induction of apoptosis.

Inhibition of Aurora-A: Aurora-A is crucial for centrosome maturation and separation, as well as for the assembly of a bipolar spindle. Inhibition of Aurora-A leads to defects in these processes, resulting in mitotic arrest and cell death.

Inhibition of Aurora-B: Aurora-B is a key component of the chromosomal passenger complex (CPC), which regulates chromosome segregation and cytokinesis. Inhibition of Aurora-B leads to errors in chromosome alignment and segregation, resulting in aneuploidy and cell death.

The antiproliferative effects of phthalazinone-based Aurora kinase inhibitors are often associated with cell cycle arrest at the G2/M phase. For example, compound 12c was shown to induce G2/M cell cycle arrest in HeLa cells by downregulating the protein levels of cyclinB1 and cdc2. nih.gov This demonstrates that these compounds can effectively halt the cell division process in cancer cells, leading to their demise.

Table 2: Examples of Phthalazinone-Based Aurora Kinase Inhibitors and their Activities

CompoundTarget(s)IC50 (nM)Cellular Effect
Pyrazole-phthalazinone hybridsAurora-AVariesMitotic arrest
Compound 12cAurora-A, Aurora-B118 (AurA), 80 (AurB)G2/M cell cycle arrest

Dual Enzyme Inhibition Strategies (e.g., PARP-1/HDAC-1) for Cancer Therapy

A promising strategy in oncology is the simultaneous inhibition of multiple targets involved in cancer cell survival and proliferation. Phthalazinone derivatives have been engineered as dual inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1) and Histone Deacetylase-1 (HDAC-1), two crucial enzymes in cancer therapy. nih.govnih.gov PARP-1 is essential for DNA repair, and its inhibition is particularly effective in cancers with existing DNA repair deficiencies. HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.

Researchers have designed and synthesized novel phthalazinone derivatives that incorporate pharmacophoric features of both PARP and HDAC inhibitors. nih.gov For instance, certain derivatives containing hydroxamic acid fragments, a known zinc-binding group for HDAC inhibition, have demonstrated potent dual-target activity. One such compound, DLC-49 , exhibited remarkable potency with IC50 values of 0.53 nM for PARP-1 and 17 nM for HDAC-1, showcasing a promising profile for a dual-action anticancer agent. nih.gov This strategy of targeting two key cancer-related enzymes with a single molecule represents an innovative approach to enhance therapeutic efficacy and potentially overcome drug resistance.

CompoundTargetIC50 Value
DLC-49 PARP-10.53 nM
HDAC-117 nM

This table displays the inhibitory concentrations (IC50) of a representative dual-inhibitor phthalazinone derivative against its enzyme targets. nih.gov

Modulation of Cell Cycle Progression and Induction of Apoptosis

A hallmark of cancer is uncontrolled cell division, which is governed by the cell cycle. Many chemotherapeutic agents function by interfering with this cycle, leading to cell death. Phthalazinone derivatives have been shown to effectively modulate cell cycle progression and induce apoptosis (programmed cell death) in various cancer cell lines. nih.govnih.govresearchgate.net

Studies have revealed that these compounds can arrest the cell cycle at different phases. For example, the derivative DLC-1 was found to arrest MDA-MB-231 breast cancer cells in the G1 phase. nih.gov Another compound, DLC-50 , caused cell cycle arrest in the G2 phase in HCT-116 colon cancer cells. nih.gov Furthermore, a different phthalazine-based derivative, compound 12b , was observed to arrest HCT-116 cell proliferation at the S-phase. researchgate.netresearchgate.net

This cell cycle arrest is often a prelude to apoptosis. Phthalazinone derivatives can trigger this process through various signaling pathways. Investigations have shown that treatment with these compounds can lead to an increased expression of the tumor suppressor gene p53 and key apoptosis executioner proteins like caspase-3 and caspase-9. researchgate.netnih.govnih.gov Concurrently, a down-regulation of proteins that promote cell cycle progression, such as cdk1, has been observed. researchgate.netnih.gov For instance, compound 12b induced apoptosis in HCT-116 cells by a remarkable 21.7-fold increase compared to untreated cells. researchgate.netresearchgate.net This ability to halt cell division and trigger cell death underscores the therapeutic potential of these compounds in oncology.

CompoundCell LineEffect
DLC-1 MDA-MB-231G1 Phase Arrest
DLC-50 HCT-116G2 Phase Arrest
Compound 12b HCT-116S-Phase Arrest & 21.7-fold increase in Apoptosis

This table summarizes the effects of specific phthalazinone derivatives on cell cycle progression in different cancer cell lines. nih.govresearchgate.netresearchgate.net

Suppression of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in cancer progression, metastasis, and the development of drug resistance. nih.gov While direct studies on 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one derivatives specifically suppressing EMT are not extensively documented in the reviewed literature, the activity of related phthalazinone structures as PARP inhibitors provides a strong rationale for this potential. The well-known PARP inhibitor Olaparib, which shares the phthalazinone core, has been shown to prevent or partially revert EMT induced by TGF-β. researchgate.net This effect is noted by the continued presence of the epithelial marker E-cadherin. researchgate.net Given that many potent phthalazinone derivatives are designed as PARP inhibitors, it is plausible that they could exert similar anti-EMT effects. mdpi.comlookchem.com However, research into the direct effects of these specific phthalazinone derivatives on EMT-related signaling pathways and marker expression is an area that warrants further investigation to fully establish this therapeutic application.

Antimicrobial Activities of Phthalazinone Derivatives

Beyond their anticancer properties, phthalazinone derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential candidates for the development of new anti-infective agents. nih.govnih.gov

Spectrum and Efficacy of Antibacterial Properties

Phthalazinone compounds have been tested against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative strains. mdpi.com Studies have reported that some of these derivatives show good antibacterial activity. mdpi.com For example, certain synthesized derivatives demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections, and Escherichia coli. The efficacy of these compounds is often quantified by their minimum inhibitory concentration (MIC), with some derivatives showing MIC values ranging from 3.125 to 200 μg/mL. The development of new phthalazine (B143731) derivatives continues to be an active area of research to identify compounds with enhanced potency and a broader spectrum of activity. nih.gov

Antifungal Potency against Clinically Relevant Strains

The emergence of drug-resistant fungal infections necessitates the discovery of new antifungal agents. Phthalazinone derivatives have emerged as potent antifungal compounds, particularly against clinically relevant strains like Candida albicans. nih.govresearchgate.net Notably, these compounds have been shown to act as powerful enhancers of the activity of existing azole antifungals, such as fluconazole (B54011). nih.govresearchgate.net This synergistic effect is a significant finding, as it could help overcome fluconazole resistance. nih.gov

Several analogues have demonstrated exceptional potency, with EC50 values as low as 1 nM against C. albicans when used in combination with fluconazole. nih.govresearchgate.net For instance, a bromophenyl phthalazinone derivative, referred to as phthalazinone 24 , was identified as the most active compound in one study, with an EC50 of 1 nM. nih.gov These findings highlight the potential of phthalazinone derivatives to be developed as standalone antifungal agents or as synergistic partners to enhance the efficacy of current therapies. researchgate.net

CompoundFungal StrainEC50 Value (with Fluconazole)
Phthalazinone 24 Candida albicans1 nM
Phthalazinone 1 Candida albicans0.015 µM

This table shows the high potency (EC50) of phthalazinone derivatives in inhibiting the growth of Candida albicans when combined with fluconazole. nih.gov

Anti-inflammatory and Analgesic Properties

Phthalazinone derivatives have been extensively investigated for their potential as anti-inflammatory agents. researchgate.net Research has particularly focused on their ability to inhibit key enzymes in the inflammatory cascade, offering a promising avenue for the development of new therapeutics.

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. researchgate.net Selective inhibition of the COX-2 isoform is a desirable trait as it is primarily involved in inflammation and pain, while the COX-1 isoform has protective functions in the gastrointestinal tract. drugs.com

Studies on a series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives revealed significant and selective COX-2 inhibitory activity. osf.io Certain compounds within this series demonstrated potent anti-inflammatory effects in carrageenan-induced rat paw edema models, with activity comparable to the standard selective COX-2 inhibitor, celecoxib. researchgate.net The most promising of these compounds were found to be potent inhibitors of the COX-2 enzyme while showing no activity against COX-1. researchgate.net The dual inhibition of both COX-2 and 5-Lipoxygenase (5-LOX) is an emerging strategy to develop safer and more effective anti-inflammatory drugs, as it blocks two major pathways of the arachidonic acid cascade. nih.govrsc.org While specific dual-inhibition data for this compound derivatives is not extensively detailed, the phthalazinone scaffold is recognized as a promising starting point for developing such dual inhibitors. researchgate.net

Inhibitory Activity of Selected Phthalazinone Derivatives
Compound SeriesTarget EnzymeActivity NotedReference Compound
4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivativesCOX-2Potent and selective inhibitionCelecoxib
4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivativesCOX-1InactiveCelecoxib
2-substituted phthalazinone derivativesPDE4Potent inhibitionN/A

Beyond direct enzyme inhibition, the anti-inflammatory effects of phthalazinone derivatives involve modulation of various molecular pathways. A key mechanism identified is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP). nih.gov By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). nih.gov The suppression of TNF-α is a critical therapeutic target in many inflammatory diseases.

Research on other anti-inflammatory compounds has shown that inhibition of the COX and LOX pathways leads to a significant reduction in pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and TNF-α, alongside an increase in the anti-inflammatory cytokine IL-10. rsc.org This modulation of the cytokine profile is a crucial aspect of resolving inflammation. The ability of phthalazinone derivatives to inhibit enzymes like COX-2 and PDE4 suggests they exert their anti-inflammatory effects through these complex signaling cascades. osf.ionih.gov

Antidiabetic and Glucose Uptake Modulation Effects

Phthalazinone derivatives have emerged as a promising scaffold for the development of novel antidiabetic agents. researchgate.netekb.eg High-throughput screening of chemical libraries identified N-substituted phthalazinone acetamides as potential modulators of glucose uptake, a critical process for maintaining glucose homeostasis. nih.gov

Further synthesis and structure-activity relationship studies led to the identification of a lead compound, a thiazolyl-phthalazinone acetamide (B32628), which significantly increased glucose uptake in differentiated skeletal muscle cells in the presence of insulin. nih.gov This compound demonstrated high potency, with an EC50 value of 0.07 ± 0.02 µM. nih.gov Notably, this lead compound was found to be superior to the established antidiabetic drug rosiglitazone (B1679542) under similar experimental conditions. nih.gov A significant advantage highlighted in the research was that this compound did not induce the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), thereby avoiding a mechanism associated with undesirable side effects of some other antidiabetic drugs. nih.gov

Glucose Uptake Modulation by a Lead Thiazolyl-Phthalazinone Acetamide
CompoundActivityEC50 Value (µM)Mechanism Note
Thiazolyl-phthalazinone acetamide (7114863)Increased glucose uptake in skeletal muscle cells0.07 ± 0.02Does not induce PPAR-γ agonist activity

Cardiovascular and Related Pharmacological Actions

The phthalazine and phthalazinone scaffolds are well-represented in cardiovascular medicine, with derivatives exhibiting antihypertensive, vasorelaxant, and antiplatelet activities. nih.govresearchgate.net

The prototypical phthalazine antihypertensive agent is hydralazine. researchgate.net Building upon this, various phthalazinone derivatives have been synthesized and evaluated for their ability to lower blood pressure and relax blood vessels. ekb.eg One study on a series of 2-(aminoalkyl)-4-benzyl-2H-phthalazin-1-one derivatives found that most of the synthesized compounds effectively relaxed denuded aortic rings that had been pre-contracted with phenylephrine. researchgate.net Another series of new 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives were synthesized and tested for their effects on alpha1-adrenergic receptors, which play a crucial role in regulating blood pressure. nih.gov These findings indicate that the phthalazinone structure is a viable template for designing new vasorelaxant and potentially antihypertensive drugs. researchgate.netnih.gov

The antithrombotic potential of phthalazinone derivatives has also been explored, focusing on their ability to inhibit platelet aggregation. osf.ioresearchgate.net Studies on 2-phenyl-1(2H)-phthalazinone derivatives revealed that while they had no significant effect on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), many of them were effective inhibitors of aggregation induced by arachidonic acid (AA). osf.io The research highlighted that ortho-substituted 2-phenyl derivatives were the most potent inhibitors of AA-induced platelet aggregation among the compounds tested. osf.io This suggests a specific mechanism of action, likely related to the downstream metabolism of arachidonic acid via the cyclooxygenase pathway within platelets.

α-Adrenoceptor Antagonism

Derivatives of the phthalazinone core structure have been investigated for their potential as α-adrenoceptor antagonists. Research has shown that specific structural modifications can lead to significant blocking activity at these receptors.

A study focused on 4-(4-bromophenyl)phthalazine derivatives, which share the core phthalazinone structure, revealed their potential as α-adrenoceptor antagonists. osf.iocu.edu.eg These compounds were designed and synthesized with an alkyl spacer connecting the phthalazine moiety to an amine or an N-substituted piperazine. cu.edu.eg A significant number of these derivatives displayed noteworthy α-blocking activity. osf.iocu.edu.eg

In another study, new 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives were synthesized and evaluated for their effects on α1-receptors. dntb.gov.uanih.gov The pharmacological assessment of these compounds demonstrated their affinity for α1-adrenoceptors, suggesting their potential as antagonists at this receptor subtype. dntb.gov.uanih.govresearchgate.net The structure-activity relationship of these compounds indicated that the nature of the substituent at the 4-position of the phthalazinone ring plays a crucial role in their α1-adrenoceptor affinity. researchgate.net

Compound TypeTarget ReceptorObserved Activity
4-(4-bromophenyl)phthalazine derivativesα-adrenoceptorsSignificant α-blocking activity
4-(4-methyl-phenyl)phthalazin-1(2H)-one derivativesα1-adrenoceptorsAffinity and antagonist activity

Neurological and Central Nervous System (CNS) Activities

The versatile structure of phthalazinone derivatives has also led to their exploration for activities within the central nervous system, including anticonvulsant and potential antidepressant and antipsychotic effects.

Several studies have highlighted the potential of phthalazinone derivatives as anticonvulsant agents. A series of compounds incorporating the 4-(4-chlorophenyl)-(2H)-phthalazinone moiety were synthesized and evaluated for their anticonvulsant properties. sapub.orgresearchgate.net The evaluation was conducted using a pentylenetetrazole (PTZ)-induced convulsion model in mice. sapub.orgresearchgate.net The results indicated that some of these derivatives exhibited significant anticonvulsant activity. sapub.orgresearchgate.net

Further research into phthalazine derivatives has reinforced their potential in the management of epilepsy. researchgate.net Various synthesized phthalazine derivatives have demonstrated anticonvulsant activity in animal models, suggesting that the phthalazinone scaffold is a promising starting point for the development of new antiepileptic drugs. researchgate.nethilarispublisher.comresearchgate.net

Compound SeriesAnimal ModelOutcome
4-(4-chlorophenyl)-(2H)-phthalazinone derivativesPentylenetetrazole (PTZ)-induced convulsions in miceSignificant anticonvulsant activity
Various phthalazine derivativesMaximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in miceAnticonvulsant effects observed

The structural similarities of some phthalazinone derivatives to known psychoactive compounds have prompted investigations into their antidepressant and antipsychotic potential. The incorporation of an arylpiperazine moiety, a common feature in many CNS-active drugs, into the phthalazinone structure has been a key strategy in this exploration.

Studies on arylpiperazine derivatives of phthalazinones have shown antidepressant-like activities. researchgate.net It is suggested that the arylpiperazine group can influence the affinity of these compounds for serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A, which are implicated in the mechanism of action of many antidepressant and antipsychotic drugs. researchgate.net The phthalazinone core is considered a privileged structure in drug development and has been associated with a wide range of pharmacological activities, including antidepressant effects. nih.govnih.gov

Structural FeaturePotential MechanismAssociated Activity
Arylpiperazine moietyInteraction with 5-HT1A / 5-HT2A receptorsAntidepressant-like effects
Phthalazinone coreBroad pharmacological versatilityPotential for antidepressant and antipsychotic properties

Other Noteworthy Biological Activities and Enzyme Inhibition

Beyond their effects on receptors and the CNS, derivatives of this compound have been investigated for their ability to inhibit specific enzymes, indicating a broader therapeutic potential.

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. While specific studies on this compound derivatives as aldose reductase inhibitors are not extensively documented, related heterocyclic compounds have shown significant promise.

For instance, a series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives were designed and synthesized as potent and selective aldose reductase inhibitors. nih.gov The most active compound in this series exhibited an IC50 value of 0.023 µM. nih.gov This highlights the potential of similar N-heterocyclic scaffolds, including phthalazinones, to be developed as effective aldose reductase inhibitors. nih.govmdpi.comrsc.orgbohrium.com The general structure of aldose reductase inhibitors often includes a cyclic imide or a related heterocyclic system. mdpi.com

Compound ClassEnzyme TargetSignificance
2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivativesAldose Reductase (AKR1B1)Demonstrates the potential of related heterocyclic systems as potent inhibitors.

Phosphodiesterases are a group of enzymes that regulate the levels of intracellular second messengers, such as cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibitors of these enzymes have therapeutic applications in various conditions, including inflammatory diseases.

A series of 2-substituted phthalazinone derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase 4 (PDE4). nih.gov PDE4 is a key enzyme in the inflammatory process, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov Structure-activity relationship studies identified benzylamine-substituted phthalazinones as potent PDE4 inhibitors that also effectively suppressed TNF-α production. nih.gov The marked potentiating effect of some phthalazinone derivatives is thought to be due to the inhibition of PDE. osf.io

Compound TypeEnzyme TargetTherapeutic Implication
2-substituted phthalazinone derivativesPhosphodiesterase 4 (PDE4)Anti-inflammatory effects through inhibition of pro-inflammatory cytokine production.

Human DNA Methyltransferase 3A (DNMT3A) Inhibition

DNA methyltransferases (DNMTs) are a family of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of a methyl group to DNA. The aberrant activity of these enzymes, particularly DNMT3A, has been implicated in the development and progression of various cancers, including acute myeloid leukemia (AML). researchgate.net Consequently, the development of DNMT inhibitors has become a promising avenue for cancer therapy.

A recent study investigated a series of phthalazinone derivatives as allosteric inhibitors of human DNMT3A. acs.org While the specific compound this compound was not explicitly detailed in the primary publication, the research identified a lead compound, hydrophthalazinone 1a, which shares the core phthalazinone structure. acs.org This work highlighted the essential role of the phthalazinone moiety for the inhibitory activity against DNMT3A. acs.org

The study synthesized a library of 13 derivatives based on the lead structure and established key structure-activity relationships. It was determined that both the tetrazole and phthalazinone components of the lead compound were crucial for its inhibitory effect. acs.org The mechanism of action for these inhibitors is believed to be allosteric, meaning they bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity. acs.org This allosteric inhibition is thought to interfere with the protein-protein interactions of DNMT3A, disrupting its ability to form the tetramers necessary for processive DNA methylation. acs.org

The lead compound, hydrophthalazinone 1a, demonstrated an IC50 value of 14 ± 2 μM against DNMT3A. acs.org The inhibitory activity of other derivatives in the series varied based on modifications to different parts of the molecule, further underscoring the importance of the phthalazinone core.

Table 1: DNMT3A Inhibitory Activity of a Lead Phthalazinone Derivative

Compound Name Target Enzyme IC50 (μM)

This table presents the inhibitory activity of a lead phthalazinone compound from a study on DNMT3A inhibitors. Specific data for this compound was not available in the reviewed literature.

Antitrypanosomal and Antileishmanial Activities

Parasitic diseases such as trypanosomiasis and leishmaniasis, caused by protozoan parasites of the genera Trypanosoma and Leishmania respectively, represent a significant global health burden. The search for new, effective, and less toxic therapeutic agents is a continuous effort in medicinal chemistry. Phthalazinone derivatives have emerged as a chemical class of interest in this area.

Similarly, the potential of phthalazinone derivatives as antileishmanial agents has been explored. Studies on benzo[g]phthalazine (B3188949) derivatives have shown their efficacy against Leishmania infantum and Leishmania braziliensis. nih.gov These findings suggest that the phthalazinone scaffold may serve as a valuable template for the design of novel antiparasitic drugs.

Although no specific data for this compound is available, the general findings for the phthalazinone class of compounds are encouraging and warrant further investigation into the potential of this specific derivative as an antitrypanosomal or antileishmanial agent.

Table 2: Summary of Antiparasitic Activity for the Phthalazinone Class of Compounds

Compound Class Target Organism Activity Noted
Phthalazine derivatives Trypanosoma cruzi In vitro activity

This table provides a general overview of the antiparasitic potential of the broader phthalazinone class, as specific data for this compound was not found in the reviewed literature.

Structure Activity Relationship Sar and Rational Ligand Design for 2 2,4 Dimethylphenyl Phthalazin 1 2h One Derivatives

Elucidation of Essential Pharmacophores and Key Structural Motifs

The biological versatility of this class of compounds stems from a combination of key structural features that define its core pharmacophore. The phthalazin-1(2H)-one moiety itself is a fundamental structural motif. nih.gov

The Phthalazinone Core : This bicyclic system acts as a rigid scaffold, properly orienting the substituents in three-dimensional space for optimal interaction with biological targets. The embedded lactam (cyclic amide) functionality is a key feature, with the carbonyl oxygen often acting as a hydrogen bond acceptor. cu.edu.eg This interaction is crucial for anchoring the ligand within the binding site of target proteins.

The 2-Phenylphthalazin-1(2H)-one (PHTZ) Skeleton : Through a molecular simplification approach, the PHTZ scaffold has been identified as a potent and "decorable" core skeleton for designing receptor antagonists, particularly for the human A3 adenosine (B11128) receptor (hA₃ AR). nih.gov In this pharmacophore, the phthalazinone ring provides a polar group that can participate in hydrogen bonding, while the N-phenyl ring occupies a distinct region of the ligand-binding pocket. cu.edu.egnih.gov

Key Motifs for Receptor Interaction : For A₃ AR antagonists, the essential pharmacophoric elements include the PHTZ core, where substituents on the N-phenyl ring can modulate affinity and selectivity, and a functional group at the C-4 position, which can be modified to further explore the receptor binding site. nih.gov The combination of the planar heterocyclic system and the appended aryl group at the N-2 position is a recurring motif in potent and selective antagonists.

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one derivatives can be systematically altered by modifying various parts of the molecule. The substituents on the N-phenyl ring, the nature of the group at the N-2 position, and the addition of linkers or fused rings all play critical roles in determining the compound's activity and selectivity.

The substitution pattern on the N-2 phenyl ring is a critical determinant of biological activity. The presence, position, and nature of substituents influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity for specific targets.

For instance, in the context of inhibiting arachidonic acid-induced platelet aggregation, studies have shown that 2-phenyl derivatives of phthalazinone are effective inhibitors. Notably, ortho-substituted 2-phenyl derivatives demonstrated the most potent inhibitory activity among the compounds tested. osf.io This finding highlights the significance of the 2-methyl group in the 2-(2,4-Dimethylphenyl) moiety, which may serve to enforce a specific conformation favorable for binding to the target enzyme or receptor.

In the development of hA₃ AR antagonists based on the 2-phenylphthalazin-1(2H)-one scaffold, various substitutions on the phenyl ring were explored. The introduction of two methoxy (B1213986) groups, as in the 2-(2,5-dimethoxyphenyl) derivative, resulted in a compound with very high potency and selectivity for the hA₃ AR. nih.gov This suggests that the electronic and steric effects of substituents like methyl or methoxy groups at the ortho and para positions of the phenyl ring are crucial for achieving high-affinity interactions.

The identity of the entire substituent at the N-2 position profoundly influences the pharmacological profile. While the focus of this article is the N-(2,4-dimethylphenyl) group, comparing it to other N-substitutions reveals important SAR trends.

N-Alkyl vs. N-Aryl : The replacement of an N-aryl group with a simple N-alkyl group can significantly alter the biological target. For example, a series of 4-(4-chlorobenzyl)-phthalazinones were evaluated for antifungal activity. The N-2 methyl derivative showed remarkable activity, whereas the corresponding N-2 ethyl derivative was less active, and the N-2 allyl derivative was practically inactive. nih.gov This indicates that even small changes in the size and nature of the N-alkyl group can dramatically impact potency.

N-Aminoalkyl Chains : The introduction of a flexible aminoalkyl chain at the N-2 position is a common strategy to target different receptors. N-substituted phthalazinone acetamides have been identified as potential glucose uptake modulators. osf.io Furthermore, N-aminoethyl lactams have been synthesized as intermediates for creating diverse compound libraries. jst.go.jp These substitutions provide a basic nitrogen atom that can form ionic interactions and introduce flexibility, allowing the molecule to adapt to different binding pockets compared to the more rigid N-aryl derivatives.

Further functionalization, often by attaching linker chains or fusing additional heterocyclic rings, is a key strategy for enhancing potency and modulating physicochemical properties. These modifications are typically made at the C-4 position or by derivatizing a substituent on the N-2 phenyl ring.

In the design of PARP inhibitors, the length of an alkyl chain connecting the phthalazinone core to another aromatic ring was found to be directly related to inhibitory activity. nih.govfayoum.edu.eg A study on a series of PARP1 inhibitors demonstrated that as the alkyl chain length (n) increased from 0 to 2 carbons, the inhibitory ability of the compounds also increased. nih.gov

Compound ID Linker Length (n) PARP1 IC₅₀ (nM) Intracellular PARylation EC₅₀ (nM)
11 0 44.31 48.27
12 1 14.53 12.36
22 2 8.24 4.31
27 3 11.23 8.24

Data adapted from a study on PARP1 inhibitors showing the effect of linker chain length (n) on activity. nih.gov

Another powerful approach involves using the phthalazinone as a scaffold to construct more complex heterocyclic systems. Acetohydrazide derivatives of phthalazinones serve as versatile precursors for synthesizing fused heterocycles. ekb.eg For example, these intermediates can be cyclized to form derivatives bearing oxadiazole, pyrazole (B372694), or triazole rings, significantly expanding the chemical space and allowing for the exploration of new biological targets. ekb.egnih.gov

Rational Design Principles for Phthalazinone Analogues

The development of novel phthalazinone derivatives is often guided by rational design principles aimed at optimizing interactions with a specific biological target.

One successful strategy is molecular simplification . This approach was used to identify the 2-phenylphthalazin-1(2H)-one (PHTZ) core as a novel scaffold for hA₃ AR antagonists. The design was based on its structural similarity to previously known, more complex antagonists, demonstrating that the core PHTZ skeleton retained the necessary features for high-affinity binding. nih.gov

Pharmacophore hybridization or merging is another common principle. This involves combining the key structural motifs from two different bioactive molecules into a single hybrid compound. researchgate.net This can lead to derivatives with improved affinity, a modified selectivity profile, or even a dual mechanism of action.

Furthermore, structure-based design is heavily utilized, especially when the three-dimensional structure of the target protein is known. By analyzing the binding mode of a lead compound, medicinal chemists can introduce specific modifications to improve efficacy and selectivity. researchgate.net For example, if a specific pocket in the receptor is unfilled, a substituent can be added to the phthalazinone scaffold to occupy that space and form favorable interactions, thereby increasing binding affinity.

Computational Chemistry Approaches in SAR Studies

Computational chemistry is an indispensable tool in the study and rational design of phthalazinone derivatives. These methods provide insights into the molecular basis of their biological activity and help predict the properties of novel compounds before their synthesis.

Molecular docking is widely used to predict the binding conformation and affinity of phthalazinone derivatives within the active site of a target protein. For example, docking studies performed on 2-phenylphthalazin-1(2H)-one derivatives revealed their binding mode in the hA₃ adenosine receptor, showing how the ligand orients itself to interact with key amino acid residues. nih.gov Similar docking studies have been used to rationalize the activity of phthalazinone derivatives as COX-2 inhibitors and PARP inhibitors. osf.ioeurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structures of compounds with their biological activities. For PARP inhibitors, QSAR models have been developed to predict the inhibitory activity of new phthalazinone derivatives based on calculated molecular descriptors. researchgate.net

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is also a critical step in the design process. Computational tools are used to predict properties like lipophilicity, solubility, and potential drug-likeness, helping to prioritize which designed molecules should be synthesized and tested. These computational approaches, when used in conjunction with experimental data, accelerate the drug discovery process by enabling a more focused and rational approach to ligand design.

Molecular Docking and Ligand-Receptor Binding Mode Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ajchem-b.com This method is instrumental in elucidating the binding mode of this compound derivatives and understanding the key molecular interactions that govern their biological activity. ajchem-b.comwjpr.net

The process begins with the three-dimensional structures of the ligand and the target receptor. Docking simulations then explore various possible conformations of the ligand within the receptor's binding site, calculating the binding energy for each pose using scoring functions. ajchem-b.com The resulting data provides insights into the ligand-receptor binding mode, highlighting crucial interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the complex. nih.gov

For instance, in the design of novel inhibitors targeting vascular endothelial growth factor receptor 2 (VEGFR-2), molecular docking was used to screen phthalazine (B143731) derivatives and rationalize their activity. wjpr.net Studies on phthalazinone-based inhibitors for Bromodomain-containing protein 4 (BRD4) involved analyzing the binding modes of lead compounds to understand how structural modifications could improve binding affinity. nih.gov By replacing a benzene (B151609) ring with a phthalazinone moiety, researchers hypothesized that the lactam group could act as both a hydrogen bond donor and acceptor, forming critical interactions with the target protein. nih.gov

The analysis of these interactions is fundamental to understanding SAR. It explains why certain functional groups at specific positions on the phthalazinone scaffold either enhance or diminish biological activity. This knowledge allows medicinal chemists to rationally design new derivatives with improved binding affinity and selectivity. nih.gov

Table 1: Key Molecular Interactions Identified in Docking Studies of Phthalazinone Derivatives

Target Protein Derivative Scaffold Key Interacting Residues Type of Interaction Reference
BRD4 4-benzylphthalazin-1(2H)-one Asn140 Hydrogen Bond nih.gov
PARP-1 4-benzylphthalazin-1(2H)-one Gly863, Ser904 Hydrogen Bond researchgate.netresearchgate.net
PARP-1 4-benzylphthalazin-1(2H)-one Tyr907 Pi-Pi Stacking researchgate.netresearchgate.net
VEGFR-2 1-Piperazinylphthalazine Cys919 Hydrogen Bond ajchem-b.com

This table is illustrative, based on typical interactions reported for the broader class of phthalazinone inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org For phthalazinone derivatives, QSAR studies have been crucial in identifying the key physicochemical properties that influence their inhibitory potency against targets like Poly (ADP-ribose) polymerase (PARP). longdom.orgresearchgate.net

In a typical QSAR study, a dataset of phthalazinone analogues with known biological activities (e.g., IC50 values) is used. longdom.org A wide range of molecular descriptors—numerical values that characterize the chemical structure, such as electronic, steric, and hydrophobic properties—are calculated for each molecule. longdom.org Statistical methods, like Multiple Linear Regression (MLR), are then employed to build a model that predicts the biological activity based on a select few of these descriptors. longdom.org

Studies on phthalazinone-based PARP inhibitors have shown that properties like electronegativity, hydrophobicity, and the presence of bulkier substituents can be well-correlated with inhibitory activity. researchgate.net The predictive power of a QSAR model is rigorously validated using statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient (q² or Q²). researchgate.netresearchgate.net A statistically robust model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and saving significant time and resources. longdom.org

For example, a 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA) demonstrated a good fit with an r² value of 0.991 and a cross-validated q² of 0.619 for a series of phthalazinone derivatives. researchgate.net Analysis of the resulting CoMFA contour maps provided visual insights into how modifying the structure in specific regions could lead to molecules with better activity. researchgate.net

Table 2: Experimental vs. Predicted Activity (pIC50) for Phthalazinone Derivatives from a QSAR Study

Compound Experimental pIC50 Predicted pIC50 Residual
1 7.301 7.387 -0.086
2 7.000 7.108 -0.108
3 7.398 7.355 0.043
4 7.699 7.641 0.058
5 7.000 7.037 -0.037
6 8.000 8.077 -0.077
7 8.301 8.239 0.062
8 7.602 7.618 -0.016

Data is representative of values found in QSAR studies on phthalazinone derivatives. researchgate.net

Application of De Novo Drug Design Methodologies

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or even a single atom within the receptor's active site. While specific studies explicitly detailing de novo design for this compound are not prevalent, the principles of rational, structure-based design are widely applied to the broader phthalazinone class.

These design strategies often begin with a known inhibitor or a "hit" compound identified from screening. researchgate.net The binding mode of this initial hit is determined through methods like X-ray crystallography or molecular docking. nih.gov This structural information is then used to guide the design of new molecules. For example, in the development of BRD4 inhibitors, researchers started with a known modest inhibitor and, after analyzing its binding mode, rationally designed a new series based on the 4-(benzyl)phthalazin-1(2H)-one scaffold. nih.gov This involved replacing parts of the original molecule with fragments predicted to form more favorable interactions with the target, a core principle of structure-based design. nih.gov

Another powerful strategy is molecular hybridization, which combines distinct pharmacophores from different bioactive molecules into a single new hybrid compound. nih.gov This approach has been used to develop novel pyran-linked phthalazinone-pyrazole hybrids and phthalazinone-dithiocarbamate hybrids with potential anticancer activity. nih.govnih.gov By integrating the phthalazinone core, known for its diverse biological activities, with other pharmacologically relevant moieties, researchers aim to create derivatives with improved efficacy or novel mechanisms of action. nih.gov These rational design approaches, which build upon structural knowledge of the target, represent a practical application of the concepts underlying de novo design to generate novel and potent phthalazinone-based therapeutic agents.

Computational and Theoretical Studies on 2 2,4 Dimethylphenyl Phthalazin 1 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity parameters, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one, DFT calculations would be instrumental in determining its optimized molecular geometry, bond lengths, and bond angles. A study on phthalazinone tautomers using DFT at the B3LYP/6-311++G(d,p) level of theory has demonstrated the utility of this approach in evaluating relative stabilities and solvent effects on the phthalazinone core. chemmethod.com

Key parameters that would be calculated for this compound include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequencies: To confirm the stability of the optimized structure and to predict its infrared spectrum.

Electronic Properties: Such as ionization potential, electron affinity, and dipole moment, which are crucial for understanding its chemical behavior.

Reactivity Descriptors: Including chemical potential, hardness, and electrophilicity index, derived from the energies of the frontier molecular orbitals.

A hypothetical data table summarizing the kind of information that would be generated from DFT calculations is presented below.

ParameterPredicted Value (Arbitrary Units)Significance
Total EnergyEIndicates the overall stability of the molecule.
Dipole MomentµProvides insight into the molecule's polarity and solubility.
HOMO EnergyEHOMORelates to the electron-donating ability of the molecule.
LUMO EnergyELUMORelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOAn indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Global Hardness (η)η = (ELUMO - EHOMO)/2Measures the resistance to change in electron distribution.
Electrophilicity Index (ω)ω = µ2/(2η)Quantifies the ability of the molecule to accept electrons.

Analysis of Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The distribution of HOMO and LUMO densities on the this compound structure would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

For phthalazinone derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. This analysis is crucial for predicting how the molecule might interact with biological targets, such as enzymes.

Molecular Dynamics Simulations for Conformational Analysis and Protein Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotatable bond between the phenyl and phthalazinone rings, MD simulations can explore its conformational landscape.

An MD simulation would involve:

Placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions).

Calculating the forces between all atoms.

Solving Newton's equations of motion to predict the trajectory of each atom over time.

This would allow for the identification of low-energy conformations and the study of the molecule's flexibility. Furthermore, if a potential protein target is identified, MD simulations can be used to model the binding process, the stability of the protein-ligand complex, and the key interactions that stabilize the bound state. Such simulations are invaluable in rational drug design for predicting binding affinities and understanding mechanisms of action.

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. Given that many phthalazinone derivatives are known to be kinase inhibitors, a pharmacophore model could be developed for this compound based on known inhibitors of specific kinases. mdpi.comnih.govresearchgate.netnih.gov

The process would involve:

Identifying a set of known active ligands for a particular biological target.

Aligning these molecules and identifying common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Generating a 3D pharmacophore model that represents this common arrangement of features.

This model could then be used to virtually screen large databases of chemical compounds to identify other molecules, including this compound, that fit the model and are therefore likely to be active against the target. This approach is a crucial first step in identifying potential biological targets for a novel compound.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. While a crystal structure for this compound is not publicly available, if one were obtained, Hirshfeld analysis would provide detailed insights into its solid-state properties. Studies on other nitrogen heterocycles have demonstrated the utility of this method. nih.govresearchgate.netmatec-conferences.org

The analysis generates a unique "Hirshfeld surface" for a molecule within a crystal, which is mapped with properties like dnorm (normalized contact distance) to highlight intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds.

A hypothetical breakdown of intermolecular contacts from a Hirshfeld surface analysis is shown in the table below.

Contact TypePercentage ContributionDescription
H···H~50%van der Waals interactions between hydrogen atoms, typically the largest contributor.
C···H/H···C~20%Interactions involving carbon and hydrogen atoms, often indicative of C-H···π interactions.
O···H/H···O~15%Likely hydrogen bonding interactions involving the carbonyl oxygen of the phthalazinone ring.
N···H/H···N~10%Potential weak hydrogen bonds involving the nitrogen atoms of the phthalazinone ring.
C···C~5%Indicative of π-π stacking interactions between aromatic rings.

Advanced Analytical and Bioanalytical Methodologies in Phthalazinone Research

In Vitro Biological Activity Assays for Comprehensive Profiling

No specific data was found regarding the evaluation of 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one in the following assays:

In Vivo Pharmacological Evaluation Models for Efficacy and Safety

No preclinical or in vivo studies in animal models have been published for This compound to assess its efficacy or safety profile.

Animal Models for Disease States (e.g., Oncology, Infectious Diseases, Neurological Disorders)

The use of animal models is a cornerstone of preclinical research, providing invaluable insights into the efficacy and mechanism of action of new chemical entities in a living organism. For "this compound," the application of relevant animal models is essential to translate in vitro findings into a more comprehensive understanding of its potential therapeutic value.

While the broader class of phthalazinone derivatives has been investigated for a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific in vivo studies utilizing animal models for "this compound" are not extensively documented in publicly available research. However, a study on the structurally related isomer, 4-(3,4-dimethylphenyl)-1(2H)-phthalazinone, has reported evaluation of its derivatives for in vivo anti-inflammatory activity. Furthermore, other research has demonstrated that certain phthalazinone derivatives can delay the onset of clinical signs of rabies virus infection in mouse models, suggesting a potential for this class of compounds in infectious disease research. nih.gov

The investigation of "this compound" in established animal models for oncology, infectious diseases, and neurological disorders would be a critical next step in its development. Standard models, such as xenograft mouse models for various cancers, murine models of bacterial or viral infections, and rodent models of neurodegenerative diseases, would be appropriate to assess its in vivo efficacy.

Pharmacokinetic and Pharmacodynamic Investigations

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental to drug development, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of a compound, and its subsequent biological effects. At present, there is a lack of specific published pharmacokinetic and pharmacodynamic data for "this compound."

To characterize the PK/PD profile of this compound, a series of established bioanalytical methods would be employed. These would typically involve the development and validation of sensitive and specific assays, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the compound and its potential metabolites in biological matrices like plasma, urine, and tissues from animal studies.

Table 1: Key Pharmacokinetic Parameters to be Determined for this compound

Parameter Description
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax Time at which the Cmax is observed.
AUC Area under the curve; a measure of total drug exposure over time.
t1/2 Half-life; the time required for the concentration of the drug to be reduced by half.
CL Clearance; the volume of plasma cleared of the drug per unit time.

| Vd | Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Pharmacodynamic assessments would involve measuring the biological response to the drug over time and correlating it with the drug's concentration. This could include, for example, monitoring tumor growth in an oncology model or assessing inflammatory markers in an inflammation model, in relation to the measured plasma concentrations of "this compound."

High-Throughput Screening (HTS) in Lead Discovery and Optimization

High-throughput screening (HTS) is a powerful drug discovery tool that allows for the rapid and automated testing of large numbers of chemical compounds for a specific biological activity. This approach is instrumental in identifying initial "hits" from compound libraries, which can then be optimized to become lead compounds.

In the context of "this compound," HTS could be employed to screen for a wide range of biological activities. For instance, a study identified phthalazinone derivatives as potent inhibitors of the rabies virus from a screening of a 30,000 compound library. nih.govpasteur.fr While it is not specified whether "this compound" was part of this library, this finding highlights the potential of HTS in identifying novel activities for this class of compounds.

A typical HTS workflow for "this compound" would involve:

Assay Development: Creating a robust and miniaturized assay that is sensitive, specific, and amenable to automation. This could be a cell-based assay measuring a specific cellular response or a biochemical assay measuring the inhibition of a particular enzyme.

Library Screening: Testing a large and diverse library of compounds, which could include "this compound" and its analogs, in the developed assay.

Hit Identification and Confirmation: Identifying compounds that show significant activity in the primary screen and confirming this activity through repeated testing.

Dose-Response Analysis: Determining the potency (e.g., IC50 or EC50) of the confirmed hits.

The data generated from HTS can provide valuable structure-activity relationship (SAR) information, guiding the medicinal chemistry efforts to optimize the potency, selectivity, and drug-like properties of "this compound."

Microscopic Techniques for Assessing Cellular and Morphological Changes

Microscopic techniques are indispensable for visualizing the effects of chemical compounds on cells and tissues at a subcellular level. Advanced imaging modalities, such as fluorescence microscopy, are particularly powerful for elucidating the mechanism of action of a drug and for observing its impact on cellular morphology and function.

In the field of phthalazinone research, derivatives of this scaffold have been specifically designed as optical probes for one- and two-photon fluorescence microscopy imaging. nih.gov These fluorescent probes have demonstrated excellent performance in the imaging of mouse brain slices, indicating the utility of the phthalazinone core in developing tools for advanced microscopy. nih.gov

The application of such techniques to study "this compound" could involve:

Fluorescent Labeling: If the compound itself is not fluorescent, it could be chemically modified with a fluorescent tag to track its subcellular localization.

Immunofluorescence: Using antibodies to label specific cellular components (e.g., cytoskeleton, organelles) to observe any morphological changes induced by the compound.

Live-Cell Imaging: Observing the dynamic effects of the compound on living cells in real-time, providing insights into processes such as cell division, migration, and apoptosis.

Table 2: Microscopic Techniques and Their Potential Applications in the Study of this compound

Microscopic Technique Potential Application
Confocal Microscopy High-resolution imaging of subcellular localization and morphological changes.
Two-Photon Microscopy Deep-tissue imaging in in vivo or ex vivo models with reduced phototoxicity. nih.gov
High-Content Imaging Automated and quantitative analysis of cellular changes in a high-throughput manner.

| Electron Microscopy | Ultrastructural analysis of cellular organelles to identify fine morphological alterations. |

Through the use of these advanced microscopic techniques, a detailed picture of the cellular and morphological changes induced by "this compound" can be obtained, which is crucial for understanding its biological activity and mechanism of action.

Emerging Applications and Future Research Directions of Phthalazinone Derivatives

Phthalazinones in Materials Science and Polymer Chemistry

The inherent thermal stability and structural rigidity of the phthalazinone moiety make it an attractive building block for high-performance polymers. These materials are sought after for applications demanding durability under extreme conditions.

Phthalazinone-containing polymers, such as Poly(phthalazinone ether ketone)s (PPEKs), are a class of high-performance engineering plastics recognized for their exceptional thermal stability, mechanical strength, and favorable solubility in certain organic solvents. nih.gov The synthesis of these advanced polymers typically involves nucleophilic aromatic substitution polymerization. nih.govresearchgate.net

A common strategy is the polycondensation of a phthalazinone-containing bisphenol monomer with an activated dihalide. For instance, a series of PPEK resins with different side-groups (–H, –CH₃, –Ph) have been prepared from corresponding bisphenol monomers like 4-(4-hydroxyphenyl)-2,3-diazaphthalene-1-one (DHPZ) or its derivatives. nih.gov The properties of the resulting polymer can be tuned by altering these side groups. The introduction of methyl or phenyl groups has been shown to reduce the melting viscosity of the resin, which can improve its processability, though it may slightly decrease thermal stability. nih.govresearchgate.net

Characterization of these polymers confirms their high-performance characteristics. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine their thermal properties. Phthalazinone homopolymers generally exhibit high glass transition temperatures (Tgs), often around 300°C. acs.org TGA results indicate decomposition temperatures for 5% weight loss are typically in the range of 480–530°C, highlighting their outstanding thermal resistance. acs.org The structure of these polymers is confirmed using spectroscopic methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Polymer TypeMonomers UsedKey PropertiesCharacterization Methods
Poly(phthalazinone ether ketone)s (PPEKs)Bisphenol monomers (e.g., DHPZ) with side groups (-H, -CH₃, -Ph)High thermal stability, excellent solubility, superior mechanical properties. nih.govDSC, TGA, DMA, Rheology nih.gov
All-Aromatic Poly(phthalazinone)sBis(phthalazinone) monomers and activated aryl halides (e.g., bis(4-fluorophenyl) sulfone)High glass transition temperatures (Tgs > 300°C), high decomposition temperatures (480-530°C). acs.orgDSC, TGA acs.org
Copoly(phthalazinone ether ketone nitrile)sPhthalazinone-containing monomers with nitrile functionalitiesPotential for proton exchange membrane materials. acs.orgNot specified

The conjugated architecture of the phthalazinone system lends itself to applications in optoelectronics. Researchers have successfully synthesized donor-acceptor copolymers that incorporate phthalazinone and thiophene (B33073) structures. acs.org These materials exhibit interesting optic-electronic properties arising from the donor-acceptor conjugation, making them candidates for use in electroactive materials. acs.org

Furthermore, novel scolopendra-type polymers, specifically Polydodecyloxybenzoyl acs.orgbenthamdirect.com-diazocine, have been synthesized from phthalazinone-containing monomers. These unique, ladder-like polymer structures are being investigated as new materials for optical sensors, suggesting a promising avenue for the application of phthalazinone chemistry in advanced sensing technologies. acs.org

Phthalazinones as Chemical Probes for Elucidating Biological Mechanisms

The development of fluorescent chemical probes is crucial for visualizing and understanding complex biological processes at the molecular level. Phthalazinone derivatives have been successfully designed to serve as optical probes for advanced one- and two-photon fluorescence microscopy imaging. This allows for high-resolution imaging of cells and tissues with deeper penetration and less phototoxicity, which is particularly valuable for studying living systems.

The design strategy for these probes involves the chemical modification of the phthalazinone core, which acts as an electron acceptor. By coupling various electron-donating aromatic groups (such as N,N-diethylaminophenyl or naphthyl) to the phthalazinone scaffold, researchers can fine-tune the photophysical properties of the molecule. Further modifications, like anchoring an alkyl chain with different terminal substituents, enhance properties such as cell permeability and localization. These rationally designed probes have demonstrated excellent performance in imaging mouse brain slices, providing a powerful tool for neuroscience research and the elucidation of complex biological mechanisms.

Development of Multi-Target Directed Ligands Based on the Phthalazinone Scaffold

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. benthamdirect.comresearchgate.net This has led to the rise of the multi-target directed ligand (MTDL) strategy, which aims to design single molecules that can modulate multiple biological targets simultaneously. benthamdirect.comfrontiersin.org The phthalazinone scaffold has emerged as a versatile platform for developing such MTDLs due to its ability to interact with a wide range of biological targets. researchgate.net

A notable application of this strategy is in the development of treatments for Alzheimer's disease. benthamdirect.com Researchers have designed and synthesized novel phthalazinone derivatives that incorporate pharmacophores from different drugs to hit multiple targets. For example, one series of compounds merged the 4-benzyl phthalazinone moiety of the PARP-1 inhibitor Olaparib with the N-benzylpiperidine moiety of the acetylcholinesterase (AChE) inhibitor Donepezil. benthamdirect.com This approach yielded compounds with potent inhibitory activity against both Poly (ADP-ribose) polymerases-1 (PARP-1) and cholinesterases (AChE and BChE), key enzymes implicated in the pathology of Alzheimer's. benthamdirect.com

CompoundTarget 1Activity (IC₅₀)Target 2Activity (IC₅₀)Therapeutic Area
Compound 30¹PARP-18.18 nM benthamdirect.comBChE1.63 µM benthamdirect.comAlzheimer's Disease benthamdirect.com
Phthalazinone-dithiocarbamate hybridsp38 MAPKVariesTopoisomerase IIVariesCancer nih.gov
Pyrazole-phthalazinone hybridsAurora KinasesVariesNot specifiedN/ACancer nih.gov

This molecular hybridization approach has also been applied in oncology, creating phthalazinone-dithiocarbamate hybrids that show potential as anticancer agents. nih.gov By combining the phthalazinone core, known for its role in PARP inhibitors, with the dithiocarbamate (B8719985) moiety, which has its own anticancer properties, researchers aim to create synergistic effects or novel mechanisms of action. nih.gov

Current Challenges and Future Opportunities in Phthalazinone Drug Discovery

The broad spectrum of biological activities associated with phthalazinone derivatives—including anticancer, antidiabetic, anti-inflammatory, and antihypertensive effects—underscores the immense opportunities within this chemical space. nih.govosf.io The success of the PARP inhibitor Olaparib, which is based on a phthalazinone structure, has significantly spurred interest in this scaffold for targeted cancer therapy. nih.gov Future opportunities lie in further exploring this scaffold against a wider range of biological targets and designing novel derivatives with improved potency and selectivity. researchgate.net The development of MTDLs for complex diseases remains a particularly promising frontier. benthamdirect.com

Despite the promise, several challenges persist. A key hurdle in drug discovery is the high cost and lengthy timeline of bringing a new drug to market. nih.gov For phthalazinone-based drugs, challenges include optimizing pharmacokinetic properties and minimizing off-target effects to ensure safety. nih.gov The chemical synthesis of complex, highly functionalized phthalazinone derivatives can also be challenging. There is a need for more efficient and environmentally friendly synthetic methodologies. nih.gov The development of novel multicomponent reactions is one attractive strategy to improve synthetic efficiency and access a wider diversity of structures for biological screening. nih.gov Furthermore, as with many small molecules, achieving solubility for some of the more complex derivatives can be a significant hurdle in development. lonza.com

Prospective Research Avenues for 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one in Advanced Chemical Biology

While much of the research has focused on derivatives substituted at the 4-position of the phthalazinone ring, the specific compound This compound , with substitution on the nitrogen atom, represents an intriguing area for future investigation. Research on structurally related compounds, such as 4-(2,4-dimethylphenyl)-2H-phthalazinone derivatives, has demonstrated that this substitution pattern can serve as a foundation for synthesizing more complex heterocyclic systems like oxadiazoles. researchgate.net Additionally, other dimethylphenyl-phthalazinone isomers, like the 4-(3,4-dimethylphenyl) derivatives, have been explored for their anti-inflammatory activities. osf.io

Prospective research on This compound could venture into advanced chemical biology by leveraging this unique scaffold. A key avenue would be to synthesize this specific isomer and explore its potential as a core structure for new chemical probes. Drawing inspiration from the development of other phthalazinone-based fluorescent probes, functional groups could be incorporated into the dimethylphenyl ring to create tools for biological imaging. These probes could be designed to investigate specific cellular processes or protein interactions, thereby helping to elucidate complex biological mechanisms. Further research could also explore its potential as a fragment for fragment-based drug discovery, using it as a starting point to build potent and selective inhibitors for various disease-relevant targets.

Q & A

Q. What are the optimized synthetic routes for 2-(2,4-dimethylphenyl)phthalazin-1(2H)-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via multi-step protocols, including cyclocondensation of phthalic anhydride with substituted phenylhydrazines, followed by functionalization. For example, phosphorous oxychloride (POCl₃) is often used to activate hydroxyl groups for nucleophilic substitution reactions (e.g., replacing -OH with -Cl) . Microwave-assisted synthesis or green catalysts like nano-TiO₂ can improve reaction efficiency and yield . Post-synthetic modifications (e.g., introducing oxadiazole or hydrazone moieties) require careful optimization of reaction conditions (solvent, temperature, stoichiometry) to avoid side products .

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structure of phthalazinone derivatives?

  • Methodological Answer : SC-XRD analysis involves growing high-quality crystals via slow evaporation or diffusion methods. Data collection using Mo/Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) ensures accurate structural determination . Software like WinGX or ORTEP-3 aids in visualizing thermal ellipsoids and intermolecular interactions . For example, the dihedral angle between the phthalazinone core and substituent phenyl rings provides insights into steric effects .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer : In vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) are standard. For anti-inflammatory activity, COX-2 inhibition assays and TNF-α/IL-6 ELISA are used, with indomethacin as a positive control . Metal complexes (e.g., Cu(II)) require ICP-MS to confirm metal-ligand stoichiometry and cyclic voltammetry to study redox behavior . Dose-response curves (IC₅₀ values) and selectivity indices (e.g., cancer vs. normal cell lines) must be statistically validated (p < 0.05) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent position) or assay conditions (e.g., cell line specificity, incubation time). Meta-analyses should compare:
  • Substituent electronic effects (e.g., electron-withdrawing groups enhancing anti-inflammatory activity) .
  • Solubility differences (DMSO vs. aqueous buffers) affecting bioavailability .
  • Metal coordination (e.g., Cu(II) complexes showing higher activity than free ligands due to redox cycling) .
    Reproducibility requires standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Q. What computational methods predict the photophysical properties of phthalazinone-based fluorophores?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model HOMO-LUMO gaps to correlate with fluorescence emission wavelengths . Time-dependent DFT (TD-DFT) simulates excited-state behavior, explaining quenching mechanisms (e.g., Fe³⁺ binding altering electron transfer pathways) . Molecular docking predicts binding affinities for chemosensor applications (e.g., Fe³⁺ coordination sites) .

Q. How to design phthalazinone derivatives for selective metal ion sensing?

  • Methodological Answer : Incorporate chelating groups (e.g., Schiff bases, thiosemicarbazides) into the phthalazinone scaffold. Fluorescence titration experiments quantify binding constants (Kₐ) and detection limits (e.g., 2-phenyl derivatives detect Fe³⁺ at µM levels via "turn-off" quenching) . Selectivity is tested against competing ions (e.g., Al³⁺, Zn²⁺), with Job’s plot analysis confirming 1:1 binding stoichiometry .

Q. What strategies enhance the stability of phthalazinone-copper complexes in biological systems?

  • Methodological Answer : Use bidentate ligands (e.g., sulfonamide or imidazoline derivatives) to form stable Cu(II) complexes . Stability constants (log β) are determined via potentiometric titrations. Lipinski’s rule parameters (logP, hydrogen bond donors) optimize bioavailability. In vivo studies require pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to assess metabolic degradation .

Q. How to perform structure-activity relationship (SAR) studies for phthalazinone-based anti-inflammatory agents?

  • Methodological Answer : Synthesize derivatives with systematic substituent variations (e.g., methyl, nitro, or halide groups). Compare IC₅₀ values in COX-2 inhibition assays and molecular docking scores (e.g., binding energy with COX-2 active site). QSAR models (e.g., Hansch analysis) quantify contributions of hydrophobicity (π) or steric bulk (Es) to activity . Meta-substituted aryl groups often enhance activity due to improved π-π stacking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.